![molecular formula C12H15NO2S B1437949 2-Methyl-6-(thiomorpholine-4-carbonyl)phenol CAS No. 1042803-11-1](/img/structure/B1437949.png)
2-Methyl-6-(thiomorpholine-4-carbonyl)phenol
Overview
Description
2-Methyl-6-(thiomorpholine-4-carbonyl)phenol (2M6TMC) is a naturally occurring compound with a wide range of applications in the field of science. It is a derivative of phenol, which is an aromatic hydrocarbon with a benzene ring, and has been found to have a number of beneficial properties. 2M6TMC has potential uses in biochemistry, material science, and other areas of research, and has been studied extensively in recent years.
Scientific Research Applications
Chemistry and Catalysis
- Organometallic Chemistry : Research has shown that derivatives of 2-Methyl-6-(thiomorpholine-4-carbonyl)phenol are involved in the chemistry of ruthenium and osmium aryls, demonstrating significance in organometallic chemistry (Ghosh, Pramanik, & Chakravorty, 1996).
- Catechol Oxidase Models : Certain derivatives of this compound have been used to model the active site of type 3 copper proteins, contributing to our understanding of catecholase activity in less symmetrical dicopper(II) complexes (Merkel et al., 2005).
Biochemistry and Protein Analysis
- Protein Measurement : This compound has been referenced in studies regarding the measurement of proteins using the Folin phenol reagent, highlighting its relevance in biochemical analysis (Lowry, Rosebrough, Farr, & Randall, 1951).
Materials Science and Corrosion Inhibition
- Corrosion Inhibition : Thiomorpholin derivatives, closely related to 2-Methyl-6-(thiomorpholine-4-carbonyl)phenol, have been investigated as corrosion inhibitors for carbon steel in natural seawater, showing effectiveness even in small concentrations (Amar, Braisaz, Villemin, & Moreau, 2008).
Thermal Stability and Degradation
- Thermal Degradation Studies : The thermal stability of oligo-2-[(4-morpholin-4-yl-phenyl)imino methyl] phenol, a related compound, has been studied, providing insights into the thermal decomposition of materials in this chemical class (Doğan & Kaya, 2007).
Fluorescence and Sensing Properties
Fluorescence Sensing : Derivatives of this compound have been synthesized and characterized for their fluorescence sensing properties, particularly in detecting metal ions like Zn2+ and Al3+ (Hazra et al., 2018).
pH Sensing : Research has been conducted on Schiff-base molecules derived from this compound for colorimetric and fluorescence sensing of pH, demonstrating its utility in detecting different pH levels in various mediums (Halder, Hazra, & Roy, 2018).
properties
IUPAC Name |
(2-hydroxy-3-methylphenyl)-thiomorpholin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-9-3-2-4-10(11(9)14)12(15)13-5-7-16-8-6-13/h2-4,14H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFVOZVVLXTHOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCSCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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